molecular formula C18H24F3NO3 B8466261 1-Boc-4-[Hydroxy-(4-trifluoromethylphenyl)methyl]piperidine

1-Boc-4-[Hydroxy-(4-trifluoromethylphenyl)methyl]piperidine

Cat. No. B8466261
M. Wt: 359.4 g/mol
InChI Key: XWCQLHPHWADJAQ-UHFFFAOYSA-N
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Description

1-Boc-4-[Hydroxy-(4-trifluoromethylphenyl)methyl]piperidine is a useful research compound. Its molecular formula is C18H24F3NO3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Boc-4-[Hydroxy-(4-trifluoromethylphenyl)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-[Hydroxy-(4-trifluoromethylphenyl)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Boc-4-[Hydroxy-(4-trifluoromethylphenyl)methyl]piperidine

Molecular Formula

C18H24F3NO3

Molecular Weight

359.4 g/mol

IUPAC Name

tert-butyl 4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H24F3NO3/c1-17(2,3)25-16(24)22-10-8-13(9-11-22)15(23)12-4-6-14(7-5-12)18(19,20)21/h4-7,13,15,23H,8-11H2,1-3H3

InChI Key

XWCQLHPHWADJAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a −78° C. solution of 1-bromo-4-trifluoromethylbenzene (32.9 g, 146 mmol) in anhydrous THF (500 mL) was added n-BuLi (2.5M in Hexanes, 63.4 mL, 158 mmol) dropwise. The mixture was stirred at −78° C. for 1 hour. TMEDA (22.1 mL, 146 mmol) was added followed by 4-formyl-piperidine-1-carboxylic acid tert-butyl ester (26.0 g, 122 mmol) and the mixture was stirred at −78° C. for 1.5 hours. Saturated aqueous NH4Cl (5000 mL) was added and the mixture was warmed to room temperature. The phases were separated and the aqueous phase was extracted with EtOAc (2×300 mL). The combined organic extracts were dried (MgSO4), filtered and concentrated in vacuo. The crude material was crystallized (CH2Cl2/Hexanes) to give 4-[hydroxy-(4-trifluoromethylphenyl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester as a white solid (29.0 g). The mother liquor was purified by column chromatography to give further product (3.8 g) as a white solid (combined yield: 32.8 g, 75%). 1H NMR (CDCl3) δ 1.15-1.32 (m, 3H), 1.44 (s, 9H), 1.68-1.81 (m, 1H), 1.89 (d, 1H, J=13.8 Hz), 1.98 (br s, 1H), 2.54-2.68 (m, 2H), 4.12 (br s, 2H), 7.43 (d, 2H, J=8.7 Hz), 7.62 (d, 2H, J=8.7 Hz).
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
63.4 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
22.1 mL
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Three
Name
Quantity
5000 mL
Type
reactant
Reaction Step Four

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